molecular formula C11H16N2O2 B14779451 2-amino-N-[(3-methoxyphenyl)methyl]propanamide

2-amino-N-[(3-methoxyphenyl)methyl]propanamide

Cat. No.: B14779451
M. Wt: 208.26 g/mol
InChI Key: AZFKKLSQHPWUOH-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-methoxybenzyl)propanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a propanamide backbone with an amino group at the second carbon and a 3-methoxybenzyl group attached to the nitrogen atom. The (S) configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)propanamide typically involves the reductive amination of a suitable carbonyl compound with an amine. One common method is the reaction of (S)-2-amino-3-methoxybenzylamine with a propanamide derivative under reductive conditions. This process often employs reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amide .

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-methoxybenzyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxybenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

    Substitution: Alkyl halides or sulfonyl chlorides can react with the amino group in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-alkylated or N-sulfonylated derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxybenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxybenzyl group may enhance the compound’s affinity for certain proteins, while the amino and amide groups facilitate hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(3-methoxybenzyl)propanamide: The enantiomer of the (S) form, with different optical activity and potentially different biological effects.

    N-(3-methoxybenzyl)propanamide: Lacks the amino group, which may result in different reactivity and applications.

    2-Amino-N-benzylpropanamide: Lacks the methoxy group, affecting its chemical properties and interactions.

Uniqueness

(S)-2-Amino-N-(3-methoxybenzyl)propanamide is unique due to its specific chiral configuration and the presence of both amino and methoxybenzyl groups

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-[(3-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

AZFKKLSQHPWUOH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)N

Origin of Product

United States

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